molecular formula C5H8Br2ClO2PS B14553261 5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione CAS No. 62030-87-9

5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione

Cat. No.: B14553261
CAS No.: 62030-87-9
M. Wt: 358.42 g/mol
InChI Key: CEWDWMQKQGNRBS-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of bromomethyl groups, a chlorine atom, and a dioxaphosphinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with a chlorinated phosphorus compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a phosphinane derivative with an amine substituent, while oxidation might produce a phosphine oxide .

Mechanism of Action

The mechanism of action of 5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its combination of bromomethyl groups, a chlorine atom, and a dioxaphosphinane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .

Properties

CAS No.

62030-87-9

Molecular Formula

C5H8Br2ClO2PS

Molecular Weight

358.42 g/mol

IUPAC Name

5,5-bis(bromomethyl)-2-chloro-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C5H8Br2ClO2PS/c6-1-5(2-7)3-9-11(8,12)10-4-5/h1-4H2

InChI Key

CEWDWMQKQGNRBS-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=S)(O1)Cl)(CBr)CBr

Origin of Product

United States

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